molecular formula C9H11NO2 B2955158 (2R)-2-Methyl-3-pyridin-3-ylpropanoic acid CAS No. 2248174-02-7

(2R)-2-Methyl-3-pyridin-3-ylpropanoic acid

Cat. No. B2955158
CAS RN: 2248174-02-7
M. Wt: 165.192
InChI Key: DZRWATJWDHWPJW-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

“(2R)-2-Methyl-3-pyridin-3-ylpropanoic acid” is a solid at room temperature . Its boiling point is approximately 296.5±15.0 C at 760 mmHg .

Scientific Research Applications

Crystal Structure and Chemical Interactions

(2R)-2-Methyl-3-pyridin-3-ylpropanoic acid and related compounds have been studied for their crystal structures and chemical properties. Research has shown that modifications in the molecular structure, such as the introduction of an additional methylene group, can influence the orientation and interaction of molecules, affecting crystal packing through hydrogen bonding and π-π electron interactions. This understanding is crucial for the development of materials with specific physical properties (Ramasubramanian et al., 2007).

Coordination Chemistry and Luminescent Properties

Derivatives of pyridine, including (2R)-2-Methyl-3-pyridin-3-ylpropanoic acid, have been explored for their coordination chemistry, particularly in forming complexes with metals. These complexes have applications in luminescent biological sensing and in materials that exhibit unusual thermal and photochemical properties. The synthesis and functional exploration of such compounds contribute to advancements in sensor technology and materials science (Halcrow, 2005).

Organocatalysis and Chemical Synthesis

The compound has relevance in the field of organocatalysis, where it can be a part of catalysts facilitating asymmetric chemical reactions. This application is essential for the synthesis of chiral molecules, which are significant in pharmaceuticals and fine chemicals. Studies on similar pyridine derivatives highlight the importance of understanding the catalytic mechanisms and improving catalytic efficiencies (Cui Yan-fang, 2008).

Therapeutic Research and Drug Development

Research into (2R)-2-Methyl-3-pyridin-3-ylpropanoic acid and analogous compounds extends into therapeutic applications, particularly as receptor antagonists. These studies are crucial for the development of new medications, offering insights into molecule-receptor interactions and the potential therapeutic benefits of targeting specific receptors in conditions such as osteoporosis and anxiety disorders (Coleman et al., 2004).

Protective Groups in Polymer Chemistry

The use of pyridine derivatives as protecting groups for carboxylic acids in polymer chemistry demonstrates the versatility of (2R)-2-Methyl-3-pyridin-3-ylpropanoic acid-related compounds. This application is critical for the development of polymers with specific characteristics, affecting solubility, stability, and reactivity. The ability to selectively remove these protecting groups post-polymerization allows for the creation of polymers with desired functional groups, impacting materials science and engineering (Elladiou & Patrickios, 2012).

properties

IUPAC Name

(2R)-2-methyl-3-pyridin-3-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(9(11)12)5-8-3-2-4-10-6-8/h2-4,6-7H,5H2,1H3,(H,11,12)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRWATJWDHWPJW-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CN=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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